molecular formula C17H18ClN3O3 B2898531 2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide CAS No. 2034589-96-1

2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2898531
CAS No.: 2034589-96-1
M. Wt: 347.8
InChI Key: VGCICLJZTHFYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a synthetic acetamide derivative of interest for research in bone metabolism and osteolytic disorders. This compound is structurally analogous to other investigated N-(substituted-phenyl) acetamide derivatives, which have been shown to act as potent inhibitors of osteoclastogenesis, the process by which bone-resorbing osteoclasts are formed . The proposed mechanism of action for such compounds involves the suppression of the RANKL signaling pathway, a critical regulator of osteoclast differentiation. Specifically, research on similar molecules indicates potential activity through the downregulation of TRAF6 expression, leading to the subsequent inactivation of key downstream pathways, including PI3K/AKT and IκBα/NF-κB . This disruption ultimately suppresses the activation of the master transcription factor NFATc1 and the expression of osteoclast-specific genes, such as cathepsin K (CtsK), resulting in inhibited formation of mature osteoclasts and reduced bone resorption activity in vitro . Given this profile, 2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide represents a valuable research chemical for investigating novel therapeutic strategies for conditions characterized by excessive bone loss, such as osteoporosis. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c18-13-3-1-2-4-15(13)24-10-16(22)19-7-8-21-11-20-14(9-17(21)23)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCICLJZTHFYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Phenoxy Substitution Variants

2-(3-Chlorophenoxy)-N-(2-(4-Methyl-6-Oxopyrimidin-1(6H)-Yl)Ethyl)Acetamide ()
  • Structural Differences: 3-chloro vs. 2-chloro phenoxy; 4-methyl vs. 4-cyclopropyl pyrimidine.
  • Impact: Positional Isomerism: 3-chloro substitution may alter electronic distribution and binding affinity compared to 2-chloro.
  • Data : Molecular weight = 321.76 g/mol (vs. ~385.4 g/mol for the target compound) .
2-(4-Acetyl-2-Methoxyphenoxy)-N-(2-(4-Cyclopropyl-6-Oxopyrimidin-1(6H)-Yl)Ethyl)Acetamide ()
  • Structural Differences: 4-acetyl-2-methoxy phenoxy vs. 2-chloro phenoxy.
  • Impact :
    • Electron-Withdrawing Groups : Acetyl and methoxy substituents may enhance hydrogen-bonding capacity.
    • Molecular Weight : 385.4 g/mol, comparable to the target compound .

Pyrimidine Ring Modifications

2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide ()
  • Structural Differences: Thioether linkage (C–S–C) vs. oxygen-based acetamide bridge; dichlorophenyl vs. chlorophenoxy.
  • Impact :
    • Electron Delocalization : Thioether linkages may reduce polarity compared to oxygen-based bridges.
    • Activity : Reported yield = 80%; melting point = 230°C .
PRMT5 Inhibitors with Pyridazinone Cores (–4)
  • Structural Differences: Pyridazinone (six-membered ring with two adjacent N atoms) vs. pyrimidinone.
  • Impact: Binding Affinity: Pyridazinones in showed inhibitory activity against PRMT5, suggesting pyrimidinone analogs may target similar pathways. Synthesis: Hydrochloric acid-mediated hydrolysis and lyophilization are common steps .

Linkage and Side Chain Variations

N-[1-(2-Methoxyethyl)Piperidin-4-Yl]-N-[[4’-(Trifluoromethyl)Biphenyl-4-Yl]Methyl]Acetamide ()
  • Structural Differences : Biphenyl and piperidine moieties vs. pyrimidine-ethyl chains.
  • Impact :
    • Bulkiness : Biphenyl groups increase molecular weight (718.80 g/mol) and may hinder blood-brain barrier penetration.
    • Therapeutic Use : Designed for atherosclerosis treatment, highlighting acetamide versatility .

Research Implications and Limitations

  • Activity Prediction : The target compound’s 4-cyclopropyl group may enhance metabolic stability compared to methyl analogs, as cyclopropyl rings resist oxidative degradation.
  • Data Gaps : Lack of melting point, solubility, and bioactivity data for the target compound limits direct comparisons.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Substitution reactions to introduce the chlorophenoxy group (e.g., using 2-chlorophenol and bromoacetic acid derivatives under alkaline conditions) .

  • Step 2 : Cyclization of the pyrimidinone core via condensation with cyclopropylamine derivatives, optimized by catalysts like DCC (dicyclohexylcarbodiimide) .

  • Step 3 : Final coupling of intermediates using amide bond-forming agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) .

  • Yield Optimization : Adjust reaction time (12–24 hrs), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:acid). Purity is confirmed via HPLC (>95%) .

    Synthesis Parameter Typical Conditions Yield Range
    Substitution ReactionK₂CO₃, DMF, 80°C60–75%
    Pyrimidinone CyclizationCyclopropylamine, DCC70–85%
    Amide CouplingEDC/HOBt, RT80–90%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks for chlorophenoxy protons (δ 7.2–7.5 ppm), pyrimidinone NH (δ 10.1–12.5 ppm), and cyclopropyl CH (δ 1.2–1.5 ppm) .
  • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and cyclopropyl carbons (δ 8–12 ppm) .
    • Mass Spectrometry : Molecular ion [M+H]⁺ observed at m/z 390–410, with fragmentation patterns confirming the acetamide and pyrimidinone moieties .

Q. How does the chlorophenoxy group influence the compound’s reactivity?

  • The chlorine atom enhances electrophilicity, enabling nucleophilic substitution (e.g., replacing Cl with -SH or -OCH₃ under basic conditions) .
  • Experimental Validation : Kinetic studies using HPLC to track reaction intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Approach :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) using fluorescence polarization and surface plasmon resonance (SPR) .
  • Structural Analog Comparison : Test derivatives (e.g., replacing cyclopropyl with ethyl groups) to isolate structure-activity relationships (SAR) .
    • Case Study : Discrepancies in COX-2 inhibition resolved by adjusting assay pH (6.5 vs. 7.4) and co-factor availability .

Q. How can computational modeling guide target identification for this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or MAPK) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
    • Validation : Compare computational predictions with in vitro IC₅₀ values from dose-response curves .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Models :

  • Rodent Studies : Assess oral bioavailability (Cₘₐₓ, AUC) and tissue distribution via LC-MS/MS .
  • Zebrafish Embryos : Screen for developmental toxicity (LC₅₀) and cardiotoxicity .
    • Key Parameters :
  • LogP : ~3.2 (calculated via ChemDraw), indicating moderate blood-brain barrier penetration .
  • Plasma Protein Binding : >90% (equilibrium dialysis) .

Data Contradiction Analysis

Q. How to address variability in reported LogP values for structural analogs?

  • Root Cause : Differences in measurement techniques (shake-flask vs. HPLC) and solvent systems .
  • Resolution : Standardize LogP determination using octanol-water partitioning with UV detection (λ = 254 nm) .

Methodological Resources

Q. What protocols are recommended for stability studies under physiological conditions?

  • Accelerated Stability Testing :

  • Conditions : pH 2–9 buffers, 37°C, analyzed via HPLC at 0, 24, 48 hrs .

  • Key Degradation Products : Hydrolyzed acetamide (identified by MS/MS) .

    Condition Degradation Pathway Half-Life (hrs)
    pH 2Acid hydrolysis8–12
    pH 7.4Oxidative degradation48–72

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.